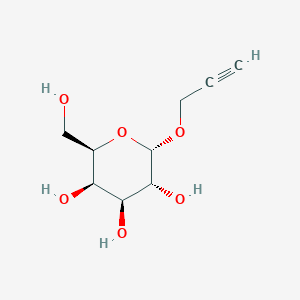

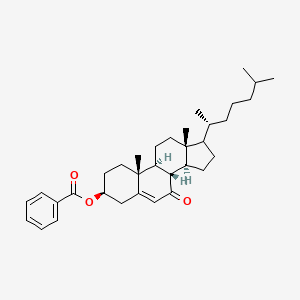

![molecular formula C₄₈H₄₄N₂O₁₂ B1141059 (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester CAS No. 171973-67-4](/img/structure/B1141059.png)

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest belongs to a class of substances involved in the synthesis of glycosylated amino acids, critical for developing glycopeptides and related molecules. These substances play essential roles in biological systems and have potential applications in medicinal chemistry and drug development, excluding direct drug usage and dosage considerations.

Synthesis Analysis

The synthesis of related glycosylated amino acids and esters typically involves multiple steps, including the protection of functional groups, glycosylation reactions, and the selective deprotection of esters. Methods such as the Mercuric bromide-promoted glycosylation have been used to obtain beta-glycosides of Fmoc-Ser-OBn and Fmoc-Thr-OBn with good yields, demonstrating the complexity and precision required in these synthesis processes (Carvalho et al., 2003).

Molecular Structure Analysis

The molecular structure of glycosylated amino acids involves the attachment of a sugar moiety to an amino acid via a glycosidic bond. The configuration and conformation of these bonds are crucial for the biological activity and synthesis of glycopeptides. Techniques such as NMR spectroscopy, IR, and MS spectrometry are often used to elucidate these structures and confirm the configuration at the anomeric center and the conformation of the sugar residue (Liberek & Smiatacz, 2000).

Chemical Reactions and Properties

Glycosylated amino acids undergo various chemical reactions, including glycosylation, where a carbohydrate is attached to an amino acid or peptide, and deprotection reactions, where protecting groups are removed to reveal the functional groups necessary for further synthesis or for the acquisition of biological activity. These reactions are highly specific and require precise conditions to achieve the desired selectivity and yield (Salomon, Mata, & Mascaretti, 1996).

Scientific Research Applications

Synthesis Protocols and Side Reactions

In the realm of carbohydrate chemistry, complex glycosylated compounds like (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester are crucial for various research applications. Liu et al. (2005) detailed the synthesis of T(N) antigen building blocks which are structurally similar, exploring two synthesis routes and elucidating side reactions that occur during the process. This research provides insights into the synthesis intricacies and potential complexities of similar glycosylated compounds (Liu et al., 2005).

Glycosylation in Peptide Synthesis

Kaerkkaeinen et al. (2008) explored iodine-mediated glycosylation, creating building blocks for solid-phase synthesis to prepare glycopeptides. The study highlights the significance of glycosylated compounds in constructing intricate molecular structures such as peptides, potentially encompassing compounds like the one you're interested in (Kaerkkaeinen et al., 2008).

Advanced Protecting Group Strategies

Zinieris et al. (2006) described the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, highlighting the use of protective groups in complex molecule synthesis. The study emphasizes the importance of protective groups like phenacyl ester in the synthesis of complex molecules, which is relevant for the intricate structure of (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester (Zinieris et al., 2006).

Protective Group Stability and Migration

Roslund et al. (2008) investigated the stability and migration of protective groups in beta-d-galactopyranosides, providing valuable information on the behavior of protective groups during synthetic procedures. Understanding these dynamics is crucial for synthesizing and manipulating complex glycosylated molecules (Roslund et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It would be important to handle it with appropriate safety precautions to avoid any potential risks.

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.

properties

IUPAC Name |

[(6S,7S,8R,8aR)-7-acetamido-6-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H44N2O12/c1-29(51)49-41-43(61-44(53)31-17-7-3-8-18-31)42-40(28-58-46(62-42)32-19-9-4-10-20-32)60-47(41)57-26-38(45(54)56-27-39(52)30-15-5-2-6-16-30)50-48(55)59-25-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37/h2-24,37-38,40-43,46-47H,25-28H2,1H3,(H,49,51)(H,50,55)/t38-,40?,41-,42-,43+,46?,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDRGSPYAKZQMA-FWLMGMFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC(C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]2C(COC(O2)C3=CC=CC=C3)O[C@@H]1OC[C@@H](C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H44N2O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

840.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

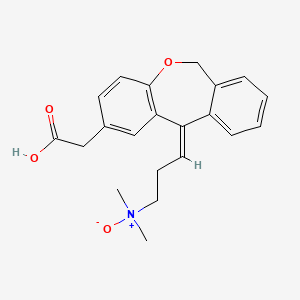

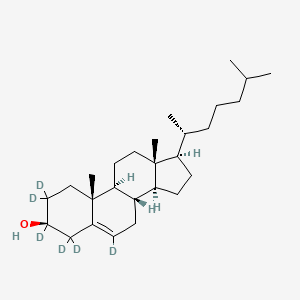

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)

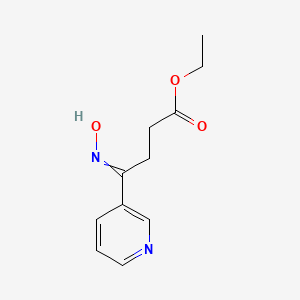

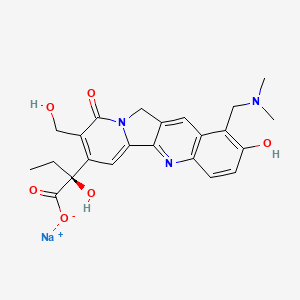

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)